molecular formula C10H11N B11923696 2-Ethyl-3-phenyl-2H-azirene CAS No. 51209-52-0

2-Ethyl-3-phenyl-2H-azirene

Cat. No.: B11923696
CAS No.: 51209-52-0
M. Wt: 145.20 g/mol
InChI Key: VQGVJTNNNTVQPW-UHFFFAOYSA-N
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Description

2-ethyl-3-phenyl-2H-azirine is a member of the azirine family, which are three-membered nitrogen-containing heterocycles. These compounds are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis. The azirine ring system is characterized by its unsaturation and the presence of a nitrogen atom, which imparts unique chemical properties.

Preparation Methods

The synthesis of 2-ethyl-3-phenyl-2H-azirine can be achieved through several methods:

    Neber Rearrangement: This classical method involves the rearrangement of oxime derivatives in the presence of a base.

    Decomposition of Vinyl Azides: This method involves the thermal or photochemical decomposition of vinyl azides to form azirines.

    Ring Contraction of Isoxazoles: Isoxazoles can be converted to azirines through ring contraction reactions.

    Oxidative Cyclization of Enamine Derivatives: Enamines can undergo oxidative cyclization to form azirines.

    Radical Addition/Cyclization of Alkynes: Alkynes can be converted to azirines through radical addition and cyclization reactions.

Chemical Reactions Analysis

2-ethyl-3-phenyl-2H-azirine undergoes various types of chemical reactions due to its high ring strain and reactivity:

    Oxidation: Azirines can be oxidized to form oxazoles or other oxygen-containing heterocycles.

    Reduction: Reduction of azirines can lead to the formation of aziridines, which are saturated three-membered nitrogen-containing rings.

    Substitution: Azirines can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

    Cycloaddition: Azirines can participate in cycloaddition reactions to form larger ring systems.

Scientific Research Applications

2-ethyl-3-phenyl-2H-azirine has several applications in scientific research:

    Chemistry: Azirines are valuable intermediates in the synthesis of various heterocyclic compounds.

    Biology: Azirines have been studied for their biological activity.

    Medicine: Due to their biological activity, azirines are investigated as potential drug candidates.

    Industry: Azirines are used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-ethyl-3-phenyl-2H-azirine involves its interaction with nucleophilic sites in biological molecules. The azirine ring can act as an electrophile, reacting with nucleophilic amino acid residues such as cysteine or lysine. This interaction can lead to the covalent modification of proteins and enzymes, affecting their function . The high ring strain of azirines also contributes to their reactivity, making them potent inhibitors of biological targets.

Comparison with Similar Compounds

2-ethyl-3-phenyl-2H-azirine can be compared with other azirine derivatives:

The unique combination of the ethyl and phenyl groups in 2-ethyl-3-phenyl-2H-azirine imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

51209-52-0

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

2-ethyl-3-phenyl-2H-azirine

InChI

InChI=1S/C10H11N/c1-2-9-10(11-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

VQGVJTNNNTVQPW-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=N1)C2=CC=CC=C2

Origin of Product

United States

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